Ethyl trideca-2,4,7-trienoate
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Overview
Description
Ethyl trideca-2,4,7-trienoate is a conjugated trienoic ester, characterized by the presence of three conjugated double bonds within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl trideca-2,4,7-trienoate can be synthesized through a highly selective process involving alkyne elementometalation and palladium-catalyzed cross-coupling. The process involves three steps and ensures the production of all stereoisomers with high selectivity .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions: Ethyl trideca-2,4,7-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated esters.
Substitution: The conjugated double bonds allow for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation can be achieved using halogens like bromine (Br₂) under controlled conditions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Halogenated esters.
Scientific Research Applications
Ethyl trideca-2,4,7-trienoate has several applications in scientific research:
Chemistry: Used as a model compound for studying conjugated systems and their reactivity.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of ethyl trideca-2,4,7-trienoate involves its interaction with molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules, potentially leading to various biological effects. The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Ethyl undeca-2,4-dienoate: Another conjugated ester with two double bonds.
Ethyl deca-2,4,6-trienoate: A similar trienoic ester with a different carbon chain length.
Uniqueness: Ethyl trideca-2,4,7-trienoate is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and physical properties compared to other similar compounds .
Properties
CAS No. |
82929-41-7 |
---|---|
Molecular Formula |
C15H24O2 |
Molecular Weight |
236.35 g/mol |
IUPAC Name |
ethyl trideca-2,4,7-trienoate |
InChI |
InChI=1S/C15H24O2/c1-3-5-6-7-8-9-10-11-12-13-14-15(16)17-4-2/h8-9,11-14H,3-7,10H2,1-2H3 |
InChI Key |
UUJXIOMZLKVKOE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CCC=CC=CC(=O)OCC |
Origin of Product |
United States |
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